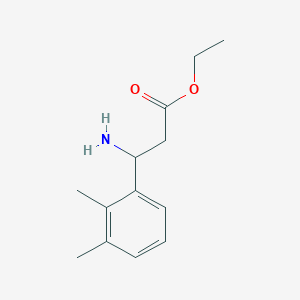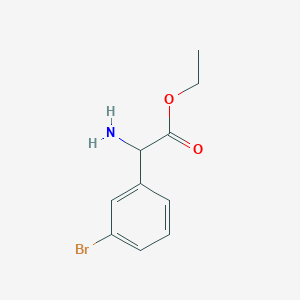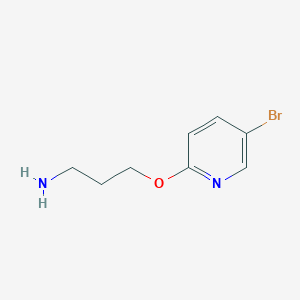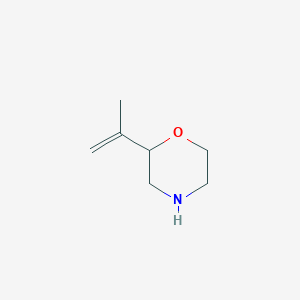![molecular formula C13H17BrN2O4 B13580606 (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Amino Acid Coupling: Coupling the bromopyridine with an amino acid derivative.
Boc Protection: Protecting the amino group with a tert-butoxycarbonyl group to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can be used in peptide coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Typically carried out using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used for peptide coupling.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Deprotection Reactions: The major product is the free amino acid derivative.
Coupling Reactions: Peptide derivatives are the major products.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Employed in the synthesis of bioactive molecules and peptides.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The bromopyridine moiety can interact with various biological targets, while the Boc-protected amino group can be deprotected to reveal an active site for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-(4-chloropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure with a chlorine atom instead of bromine.
(2S)-3-(4-fluoropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group, making the compound more reactive in substitution reactions.
Eigenschaften
Molekularformel |
C13H17BrN2O4 |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
(2S)-3-(4-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
GSRRZQUDMYEDQC-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC(=C1)Br)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)





![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

